2,6-Dihydroxybenzoic acid
Overview
Description
2,6-Dihydroxybenzoic acid (2,6-DHBA) is a dihydroxy derivative of benzoic acid, where hydroxyl groups are positioned at the 2nd and 6th positions of the benzene ring. It serves as a precursor for the synthesis of various compounds, including highly efficient herbicides and medicines .
Synthesis Analysis
The synthesis of 2,6-DHBA has been optimized starting from resorcinol (1,3-dihydroxybenzene) through a carboxylation reaction with carbon dioxide gas in the presence of alkali metal salts. The reaction conditions were set at 130°C and 1.45 MPa for 4 hours, yielding a product with 54.6% mole yield and 99% purity, which is considered highly efficient .
Molecular Structure Analysis
The molecular structure of 2,6-DHBA has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with a herringbone motif, typical for polycyclic aromatic compounds. The acid forms hydrogen-bonded carboxylic dimers, which contribute to the stability of the crystal structure .
Chemical Reactions Analysis
2,6-DHBA is a versatile compound that can undergo various chemical reactions due to the presence of reactive hydroxyl groups. For instance, it can be used in the synthesis of 2,6-dihydroxyterephthalic acid through a reaction with carbon dioxide and the Kolbe-Schmitt reaction mechanism . Additionally, it can be transformed into different derivatives, as demonstrated by the synthesis of 2-(2',4'-dihydroxy-6'-methylbenzoyl)-3,6-dihydroxybenzoic acid and its methyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-DHBA are influenced by its molecular structure and the presence of intramolecular hydrogen bonding. These properties are crucial for understanding its behavior in various environments and its reactivity in chemical syntheses. Although the specific physical properties of 2,6-DHBA are not detailed in the provided papers, related compounds such as 2,4,6-trihydroxybenzoic acid have been characterized using Raman and terahertz spectroscopy to understand their polymorphic forms and the effects of dehydration .
Scientific Research Applications
Environmental Impact and Biodegradation
- A study revealed that 2,6-dihydroxybenzoic acid initially reduced the activity of a mixed microbial culture and impaired peptone biodegradation. However, with continuous feeding, the culture adapted, enabling simultaneous removal of peptone and 2,6-dihydroxybenzoic acid, demonstrating its potential in bioremediation and wastewater treatment (Orhon et al., 2010).
Chemical Synthesis and Production
- 2,6-Dihydroxybenzoic acid has been synthesized starting from resorcinol, highlighting its role as a raw material in the production of efficient herbicides and medicines. Optimized conditions yielded a product with 99% purity, underscoring its importance in chemical synthesis and industrial applications (Hu Si-hui, 2008).
Physical Properties and Crystal Structure
- Research on the crystal and molecular structure of 2,6-dihydroxybenzoic acid using single crystal X-ray diffraction provided insights into its physical properties. The findings contribute to the understanding of its behavior in various applications, including pharmaceuticals and materials science (MacGillivray & Zaworotko, 1994).
Ionization and Chemical Behavior
- A calorimetric study explored the ionization process of 2,6-dihydroxybenzoic acid, revealing its unique ionization trend compared to monosubstituted-benzoic acids. This understanding is crucial for its use in various chemical and biological contexts (Rodante & Ceccaroni, 1984).
Solubility and Analytical Applications
- The solubility of 2,6-dihydroxybenzoic acid in various solvents was critically analyzed, providing essential data for its use in analytical chemistry and other scientific fields (Rahimpour, Jouyban & Acree, 2018).
Biological and Antioxidant Properties
- A comprehensive study involving various hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, investigated their structural and biological properties. The antioxidant, antimicrobial, and cytotoxic activities of these compounds were evaluated, highlighting their potential applications in health and medicine (Kalinowska et al., 2021).
Synthesis Optimization and Industrial Applications
- Studies on the synthesis of 2,6-dihydroxyterephthalic acid, involving 2,6-dihydroxybenzoic acid, emphasized the process optimization for industrial applications, demonstrating its role in the production of high-purity materials (Wang Ku, 2015).
Biodegradation Kinetics
- The kinetics of 2,6-dihydroxybenzoic acid biodegradation by acclimated microbial cultures were studied, providing valuable insights for environmental management and bioremediation strategies (Cokgor et al., 2011).
Safety And Hazards
Future Directions
Research focuses on alternative routes to produce carboxylic acids, for example, by employing decarboxylases for carboxylation reactions . These reactions are severely limited by thermodynamics, making it a challenge to achieve high reaction yields . The results provide a promising strategy for engineering decarboxylases with direction-dependent residues inside the substrate/product traveling tunnel of the enzyme .
properties
IUPAC Name |
2,6-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNCKRJATALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059785 | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white chunks; [Alfa Aesar MSDS], Solid | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
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Solubility |
9.56 mg/mL | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
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Product Name |
2,6-Dihydroxybenzoic acid | |
CAS RN |
303-07-1 | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |
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Record name | gamma-Resorcylic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | Benzoic acid, 2,6-dihydroxy- | |
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Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-dihydroxybenzoic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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